molecular formula C19H22N2O5 B1344878 [{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142204-76-9

[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No. B1344878
CAS RN: 1142204-76-9
M. Wt: 358.4 g/mol
InChI Key: GBMSQSDWXKFHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid” is a chemical compound that belongs to the family of substituted phenylethylamines. It has a molecular formula of C19H22N2O5 and a molecular weight of 358.4 . This compound is a synthetic ligand that has the ability to bind with high affinity to G protein-coupled receptors.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C19H22N2O5 . The SMILES notation for this compound is COC1=C (C=C (C=C1)CNC (=O)CN (CC (=O)O)C2=CC=CC=C2)OC .

Scientific Research Applications

Antibacterial and Anti-HIV Agents

  • Antibacterial and Anti-HIV Applications : Compounds structurally related to the specified chemical, including 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and 2-f{2-(3,4-dimethoxy phenyl ethyl amino)-2-oxo ethyl }amino]-4,6-diaryl pyrimidines, have been synthesized and tested for their antibacterial and anti-HIV activities against different microorganisms. These studies highlight the potential of similar compounds in medicinal chemistry for developing new therapeutic agents (Patel & Chikhalia, 2006).

Drug-Receptor Interaction Studies

  • Drug-Receptor Binding Insights : Research involving the docking of similar compounds with biological receptors, such as human prostaglandin reductase (PTGR2), provides insights into their potential inhibitory actions on specific biological targets. This underscores the importance of these compounds in designing drugs with specific action mechanisms (Nayak & Poojary, 2019).

Material Science Applications

  • Electrochemical Applications : Derivatives of phenylglycine, including those related to the chemical structure , have been explored for enhancing the electrochemical properties of poly ortho aminophenol (POAP), showing promise in supercapacitor applications. This illustrates the potential use of such compounds in developing materials with improved energy storage capabilities (Kowsari et al., 2019).

Antioxidant Activity

  • Antioxidant Properties : The synthesis and evaluation of new compounds containing structures similar to the queried chemical have demonstrated significant free-radical scavenging abilities. These findings are crucial for developing antioxidants that can mitigate oxidative stress in biological systems (Hussain, 2016).

Mechanism of Action

This compound is a synthetic ligand that has the ability to bind with high affinity to G protein-coupled receptors. G protein-coupled receptors are a large family of cell surface receptors that respond to a variety of external signals. Binding of a ligand to these receptors can trigger a variety of cellular responses.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . As with all chemicals, it should be handled with care.

properties

IUPAC Name

2-(N-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-25-16-9-8-14(10-17(16)26-2)11-20-18(22)12-21(13-19(23)24)15-6-4-3-5-7-15/h3-10H,11-13H2,1-2H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMSQSDWXKFHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

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